3-Bromo-4-chloronitrobenzene 3-Bromo-4-chloronitrobenzene
Brand Name: Vulcanchem
CAS No.: 16588-26-4
VCID: VC21020256
InChI: InChI=1S/C6H3BrClNO2/c7-5-3-4(9(10)11)1-2-6(5)8/h1-3H
SMILES: C1=CC(=C(C=C1[N+](=O)[O-])Br)Cl
Molecular Formula: C6H3BrClNO2
Molecular Weight: 236.45 g/mol

3-Bromo-4-chloronitrobenzene

CAS No.: 16588-26-4

Cat. No.: VC21020256

Molecular Formula: C6H3BrClNO2

Molecular Weight: 236.45 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-4-chloronitrobenzene - 16588-26-4

Specification

CAS No. 16588-26-4
Molecular Formula C6H3BrClNO2
Molecular Weight 236.45 g/mol
IUPAC Name 2-bromo-1-chloro-4-nitrobenzene
Standard InChI InChI=1S/C6H3BrClNO2/c7-5-3-4(9(10)11)1-2-6(5)8/h1-3H
Standard InChI Key CGTVUAQWGSZCFH-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1[N+](=O)[O-])Br)Cl
Canonical SMILES C1=CC(=C(C=C1[N+](=O)[O-])Br)Cl

Introduction

Physical and Chemical Properties

Structural Characteristics

3-Bromo-4-chloronitrobenzene consists of a benzene ring with three substituents: a bromine atom at position 3, a chlorine atom at position 4, and a nitro group. This specific substitution pattern influences its chemical behavior and reactivity profiles in organic reactions .

Physical Properties

The physical properties of 3-Bromo-4-chloronitrobenzene are summarized in the following table:

PropertyValue
Molecular FormulaC₆H₃BrClNO₂
Molecular Weight236.451 g/mol
Physical AppearanceWhite to light yellow/orange crystalline powder
Melting Point58°C
Boiling Point287.2±20.0°C at 760 mmHg
Density1.8±0.1 g/cm³
Flash Point127.5±21.8°C
Exact Mass234.903564
Partition Coefficient (LogP)3.09
Polar Surface Area (PSA)45.82000
Vapor Pressure0.0±0.6 mmHg at 25°C
Index of Refraction1.619

Table 1: Physical properties of 3-Bromo-4-chloronitrobenzene

Chemical Properties

The chemical behavior of 3-Bromo-4-chloronitrobenzene is largely influenced by the electron-withdrawing nature of its substituents. The nitro group, being strongly electron-withdrawing, activates the aromatic ring toward nucleophilic substitution reactions, particularly at positions ortho and para to it. The presence of halogen substituents (bromine and chlorine) further modifies this reactivity pattern, making the compound valuable in selective chemical transformations.

The compound demonstrates moderate stability under standard laboratory conditions but is susceptible to reactions with strong nucleophiles and reducing agents. The bromine and chlorine atoms can undergo substitution reactions, while the nitro group can be reduced to an amino group under appropriate conditions, opening pathways to various derivatives.

Synthesis and Preparation Methods

Traditional Synthesis Routes

Applications and Uses

Role in Organic Synthesis

3-Bromo-4-chloronitrobenzene serves as a valuable intermediate in organic synthesis due to its reactive functional groups. The differential reactivity of the bromine and chlorine substituents allows for selective transformations, making it useful in constructing more complex molecules with specific substitution patterns.

The compound can participate in various reactions including:

  • Nucleophilic aromatic substitution reactions

  • Metal-catalyzed coupling reactions (e.g., Suzuki, Sonogashira, and Buchwald-Hartwig couplings)

  • Reduction of the nitro group to form amino derivatives

  • Further functionalization through directed metalation

These transformation possibilities make 3-Bromo-4-chloronitrobenzene an important building block in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.

Comparative Analysis

Comparison with Related Compounds

3-Bromo-4-chloronitrobenzene belongs to a family of halogenated nitrobenzene derivatives. Its properties and reactivity can be better understood through comparison with related compounds, such as:

  • 1-Bromo-4-chlorobenzene (CAS: 106-39-8): Lacks the nitro group, resulting in significantly different electronic properties and reactivity patterns .

  • 3-Bromo-4-nitrobenzonitrile: Contains a cyano group instead of chlorine, altering the electron distribution and reactivity profile .

The unique combination of substituents in 3-Bromo-4-chloronitrobenzene provides distinct chemical properties that differentiate it from these related compounds, particularly in terms of electrophilicity, nucleophilic substitution reactions, and coordination to metals in catalytic processes.

Structure-Activity Relationships

The specific arrangement of functional groups in 3-Bromo-4-chloronitrobenzene determines its chemical behavior and potential applications. The nitro group activates the ring toward nucleophilic attack, while the halogen substituents offer sites for selective substitution or metal-catalyzed coupling reactions. This combination of features makes the compound valuable in synthetic organic chemistry, particularly in cases where regioselective transformations are required.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator